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Fosamprenavir-d4 Calcium Salt

Cat. No.: B13848889
M. Wt: 627.7 g/mol
InChI Key: PMDQGYMGQKTCSX-CBNSZEFXSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Background of Fosamprenavir (B192916) as a Prodrug in Antiviral Chemistry

Fosamprenavir is a prodrug of amprenavir (B1666020), an inhibitor of the human immunodeficiency virus (HIV) protease. drugbank.comwikipedia.orgnih.gov A prodrug is an inactive or less active medication that is metabolized in the body to produce the active drug. nih.gov In the case of fosamprenavir, it is a phosphate (B84403) ester of amprenavir. nih.gov This chemical modification enhances the water solubility of the drug compared to amprenavir, which has low water solubility. nih.govnih.gov

Upon oral administration, fosamprenavir is rapidly and extensively hydrolyzed by cellular phosphatases in the gut epithelium to form amprenavir, the active antiviral agent, and inorganic phosphate. drugbank.comnih.govnih.gov Amprenavir then acts by inhibiting the HIV-1 protease, an enzyme crucial for the virus to produce mature, infectious particles. drugbank.comnih.gov By blocking this enzyme, amprenavir prevents the processing of viral polyproteins, leading to the formation of immature, non-infectious viral particles. drugbank.comnih.gov The development of fosamprenavir as a prodrug was a significant advancement, as its improved solubility allowed for a reduced pill burden for patients compared to the original amprenavir formulation. nih.govnih.gov

Fundamental Principles of Deuterium (B1214612) Isotopic Labeling in Pharmaceutical Sciences

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. musechem.combioscientia.de It contains a proton and a neutron in its nucleus, making it approximately twice as heavy as the most common hydrogen isotope, protium (B1232500) (¹H), which has only a proton. bioscientia.de Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their isotope. musechem.com In pharmaceutical sciences, deuterium labeling involves the selective replacement of hydrogen atoms with deuterium atoms in a drug molecule. nih.gov

This substitution does not significantly alter the size, shape, or fundamental chemical properties of the molecule. clearsynth.comwikipedia.org However, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. bioscientia.de This difference in bond strength is the basis of the kinetic isotope effect (KIE). musechem.combioscientia.de The KIE can cause a significant decrease in the rate of chemical reactions that involve the cleavage of a C-D bond compared to a C-H bond. bioscientia.de

The synthesis of deuterated compounds can be achieved through various methods, including direct hydrogen/deuterium exchange reactions, reductive deuteration, and the use of deuterated starting materials in the synthetic process.

Rationale for the Development and Research Utility of Deuterated Analogs in Drug Discovery

The development of deuterated analogs of pharmaceutical compounds is driven by their significant utility in drug discovery and development. The primary rationale lies in the kinetic isotope effect, which can alter the pharmacokinetic profile of a drug. nih.govnih.gov

Key research applications of deuterated analogs include:

Metabolism Studies: Deuterated compounds are invaluable tools for studying the metabolic pathways of drugs. clearsynth.comsymeres.com By strategically placing deuterium at sites of metabolic oxidation, researchers can slow down the metabolism of the drug. bioscientia.de This allows for the identification and characterization of metabolites that might otherwise be formed and eliminated too quickly to be detected.

Pharmacokinetic Investigations: The altered metabolic rate of deuterated drugs can lead to changes in their pharmacokinetic properties, such as a longer half-life and reduced clearance. nih.govsymeres.com This allows researchers to investigate the impact of metabolic stability on a drug's absorption, distribution, and excretion (ADME) profile.

Internal Standards in Bioanalysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based bioanalytical methods. musechem.com Because they are chemically identical to the non-labeled drug but have a different mass, they can be added to biological samples to accurately quantify the concentration of the drug, correcting for any variations during sample processing and analysis.

Overview of Research Trajectories for Fosamprenavir-d4 Calcium Salt in Chemical and Biochemical Disciplines

This compound is primarily used as a research tool in chemical and biochemical disciplines. Its main application is as an internal standard for the quantitative analysis of fosamprenavir in biological matrices such as plasma and tissue samples. The presence of the four deuterium atoms gives it a distinct mass, allowing for precise measurement using techniques like liquid chromatography-mass spectrometry (LC-MS).

In the context of biochemical research, this compound can be employed in in vitro and in vivo studies to investigate the metabolism of fosamprenavir. By comparing the metabolic fate of the deuterated and non-deuterated forms, researchers can gain insights into the specific metabolic pathways and the enzymes involved in the biotransformation of the drug. This information is crucial for understanding potential drug-drug interactions and inter-individual variability in drug response.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₅H₃₀D₄CaN₃O₉PS
Molecular Weight 627.69 g/mol
Appearance White to Off-White Solid
Storage Conditions 2-8°C Refrigerator, Under inert atmosphere
Data sourced from various chemical suppliers. pharmaffiliates.comvivanls.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34CaN3O9PS B13848889 Fosamprenavir-d4 Calcium Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H34CaN3O9PS

Molecular Weight

627.7 g/mol

IUPAC Name

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenyl-3-[[(3R)-2,2,5,5-tetradeuteriooxolan-3-yl]oxycarbonylamino]butan-2-yl] phosphate

InChI

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2/t21-,23+,24-;/m1./s1/i13D2,17D2;

InChI Key

PMDQGYMGQKTCSX-CBNSZEFXSA-L

Isomeric SMILES

[2H]C1(C[C@H](C(O1)([2H])[2H])OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)OP(=O)([O-])[O-])[2H].[Ca+2]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Deuterated Fosamprenavir

Design and Implementation of Deuterium (B1214612) Incorporation Strategies

The introduction of deuterium into a drug molecule can modify its metabolic profile by leveraging the kinetic isotope effect (KIE). bioscientia.de The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage, particularly during metabolic oxidation by enzymes like cytochrome P450. bioscientia.de This can lead to increased metabolic stability, potentially altering the drug's pharmacokinetic properties. rsc.orgnih.gov

The strategic placement of deuterium atoms is crucial for maximizing the desired effects on drug metabolism. nih.gov Modern organic synthesis offers several methods for site-selective deuteration. One of the most efficient approaches is the hydrogen isotope exchange (HIE), where a C-H bond is directly replaced with a C-D bond. snnu.edu.cn This can be achieved at late stages of a synthesis, which is often desirable. acs.org Catalytic methods, employing transition metals like iridium or rhodium, are frequently used to facilitate C-H activation and subsequent deuteration in a highly regioselective manner. snnu.edu.cn

Another powerful strategy involves the use of deuterated building blocks or reagents in a multi-step synthesis. snnu.edu.cn This approach ensures that deuterium is incorporated at specific, predetermined positions within the molecular framework. This method provides excellent control over the location and number of deuterium atoms in the final molecule. marquette.edu

The synthesis of Fosamprenavir-d4 relies on the use of deuterated precursors to introduce the isotopic labels into the structure. smolecule.com A key chiral intermediate in the synthesis of fosamprenavir (B192916) is (S)-3-hydroxytetrahydrofuran. To create the deuterated analogue, (S)-(+)-3-Hydroxytetrahydrofuran-d4 is utilized. The synthesis of this deuterated intermediate can be achieved by using deuterated reagents, such as deuterium oxide (D₂O) or deuterated reducing agents, during key hydroxylation or reduction steps of the synthesis of the tetrahydrofuran (B95107) ring. The resulting (S)-(+)-3-Hydroxytetrahydrofuran-d4, with the chemical formula C₄H₄D₄O₂, then serves as a foundational building block for the rest of the synthesis.

Table 1: Key Deuterated Reagents and Intermediates

Compound Name Role in Synthesis Reference
Deuterium Oxide (D₂O) Deuterium source for H/D exchange and reagent synthesis rsc.org
Deuterated Reducing Agents Used to create deuterated chiral centers

Stereoselective Synthesis of Fosamprenavir-d4 Calcium Salt and its Chiral Intermediates

Fosamprenavir is a chiral molecule with three asymmetric carbon centers, meaning it can exist as eight different stereoisomers. google.comgoogleapis.com The biologically active form possesses the specific (1S,2R) configuration for the aminodiol backbone and the (3S) configuration for the tetrahydrofuranyl moiety. google.comdaicelpharmastandards.com Achieving this specific stereochemistry is a critical challenge in its synthesis.

The stereoselective synthesis of fosamprenavir and its deuterated analogue involves carefully designed reaction pathways that control the formation of chiral centers. Methodologies such as the highly stereoselective Henry reaction have been employed to synthesize precursors like (2S,3R)-N-tert-butyloxycarbonyl-2-amino-3-hydroxy-1-phenyl-4-nitrobutane with high diastereomeric ratios. researchgate.net The use of chiral catalysts, such as specific copper(II) acetate (B1210297) complexes, can direct the reaction to yield the desired stereoisomer. researchgate.net

Furthermore, the synthesis often proceeds through enantiomerically pure intermediates, such as chiral aminoalkyl epoxides, which are prepared from starting materials like commercially available N,N-dibenzyl-L-phenylalaninol. researchgate.net The inherent chirality of the starting material is carried through the synthetic sequence, ensuring the correct stereochemical outcome in the final product. The stereochemistry of the reaction can also be influenced by the choice of ligands and reaction conditions, as demonstrated in palladium-catalyzed reactions. researchgate.net

Given the multiple chiral centers, the formation of undesired stereoisomers is a significant concern during synthesis. googleapis.comnewdrugapprovals.org These isomeric impurities can have different pharmacological effects or be inactive, and their presence is undesirable in the final active pharmaceutical ingredient (API). google.comgoogleapis.com

A primary isomeric impurity in the synthesis of fosamprenavir is the (3R)-tetrahydrofuranyl isomer. google.comgoogleapis.com This impurity, (3R) tetrahydro-3-furanyl(1S,2R)-3-[[(4-aminophenyl) sulfonyl] (isobutyl) amino]-1-benzyl-2-(phosphonooxy)propyl carbamate (B1207046), arises from the presence of the corresponding (R)-isomer impurity in a key intermediate, (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate. google.comnewdrugapprovals.org If the starting intermediate contains even small amounts of the (R)-isomer, it will be carried through the synthesis, resulting in the final product being contaminated with the undesired (3R) fosamprenavir isomer. googleapis.comnewdrugapprovals.org

Table 2: Control of Key Isomeric Impurity

Intermediate Key Impurity Acceptance Limit in Intermediate (HPLC Area %) Final Product Specification (R-isomer Impurity, HPLC Area %) Reference

Salt Formation Chemistry and Characterization of the Calcium Salt

The final step in the synthesis is the formation of the calcium salt. Fosamprenavir is a phosphate (B84403) ester prodrug, and the phosphate group allows for the formation of various salts to improve properties like solubility. chemicalbook.com The calcium salt is formed by reacting the fosamprenavir molecule with a source of calcium ions, such as a solution of calcium acetate monohydrate. google.com This process is typically followed by purification steps, such as recrystallization from solvent systems like ethanol-water and methanol, to isolate the pure this compound. newdrugapprovals.org

Characterization of the final product is crucial to confirm its identity, purity, and solid-state form. Comprehensive characterization data is necessary to meet regulatory guidelines. clearsynth.com Techniques used include:

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and quantify any impurities, including isomeric ones. newdrugapprovals.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and verify the position and incorporation level of deuterium atoms. rsc.org

Mass Spectrometry (MS): To confirm the molecular weight, which will be higher than the non-deuterated compound due to the presence of deuterium. nih.gov

Powder X-ray Diffraction (PXRD): To characterize the solid-state form of the salt, which can exist in crystalline or amorphous forms. An amorphous form of Fosamprenavir calcium has been identified. google.com

Process Development and Optimization for High-Purity Deuterated Analogs

The industrial-scale synthesis of high-purity deuterated active pharmaceutical ingredients (APIs) such as this compound necessitates a rigorous process of development and optimization. The primary objectives are to ensure high isotopic enrichment, exceptional chemical purity, and a scalable, cost-effective manufacturing process. svchembiotech.com Development focuses on the strategic introduction of deuterium atoms, optimization of reaction conditions to maximize yield and purity, and robust purification methods to remove chemical and isotopic impurities.

The synthesis of deuterated fosamprenavir is a multi-step process that requires careful control over each chemical transformation. researchgate.net A critical aspect of process development is the selection of an appropriate deuterated starting material or a suitable step for the introduction of deuterium. For Fosamprenavir-d4, a plausible strategy involves the use of a deuterated isobutylamine (B53898) or a related synthon during the construction of the sulfonamide portion of the molecule. This targets a known site of metabolism, aiming to leverage the deuterium kinetic isotope effect to enhance the drug's pharmacokinetic profile.

Optimization studies are critical for defining the ideal parameters for the deuteration step and subsequent reactions. These studies typically evaluate the impact of various factors on both reaction yield and the level of isotopic enrichment.

Table 1: Illustrative Optimization of the Deuteration Step

Parameter Variation Isotopic Purity (%) Reaction Yield (%)
Deuterium Source Deuterated Reagent A 95.2 78
Deuterated Reagent B >98.5 75
Catalyst Catalyst X 96.0 81
Catalyst Y >98.5 85
Temperature (°C) 50 97.8 79
65 >98.5 86

This table is illustrative, based on common findings in process development for deuterated compounds. Actual results would be determined experimentally.

Following the core synthesis, process optimization shifts to the purification of the final compound. For Fosamprenavir Calcium, a significant process-related impurity is the undesired R-isomer. google.com Patent literature on the non-deuterated analog details robust purification protocols to control this and other impurities to exceptionally low levels, which are adapted for the deuterated version. google.com Purification methods that avoid column chromatography, such as multi-step recrystallization, are preferred for their scalability and efficiency in industrial production. google.com

For example, a process may involve an initial crystallization from a solvent system like isopropanol (B130326) and water, followed by one or more subsequent recrystallizations from pure isopropanol at elevated temperatures (e.g., 70-72°C). google.com This systematic approach is highly effective at removing both isomeric and process-related impurities.

The purity of the final this compound is rigorously assessed using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying chemical impurities, including the critical R-isomer. google.com A specific chiral HPLC method can be employed to determine the isomeric purity with high precision. google.com Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is essential for confirming the mass of the deuterated compound and verifying its isotopic purity. For Fosamprenavir-d4, the parent and product ions are monitored at m/z 590.0/61.0, respectively, to distinguish it from the non-deuterated analog (m/z 586.19/57.0) and partially deuterated variants. ijper.org

Table 2: Representative Purification Data for this compound

Impurity Level Before Purification (Area % HPLC) Level After Optimized Purification (Area % HPLC) Specification
R-Isomer Impurity ~1.5% <0.10% ≤0.15%
Non-deuterated Fosamprenavir ~1.8% <0.20% ≤0.50%
Other Process Impurities ~0.8% <0.10% ≤0.10%

| Assay | 95.8% | 99.5% | ≥99.0% |

This table is a representative example adapted from purification data for non-deuterated Fosamprenavir Calcium google.com and typical specifications for high-purity deuterated APIs.

Through this iterative process of synthetic strategy, reaction optimization, and stringent purification and analysis, high-purity this compound suitable for its intended application as an internal standard or for further pharmaceutical research can be reliably manufactured.

Advanced Analytical Characterization and Purity Profiling of Fosamprenavir D4 Calcium Salt

Spectroscopic Techniques for Structural Elucidation of Deuterated Forms

Spectroscopic methods are fundamental in confirming the chemical structure and the specific locations of deuterium (B1214612) atoms within the Fosamprenavir-d4 Calcium Salt molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure. For isotopically labeled compounds like this compound, a combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR is employed to precisely identify the sites of deuterium incorporation.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen atoms have been replaced by deuterium will be absent or significantly reduced in intensity. This provides a direct indication of the success and location of the deuteration.

¹³C NMR (Carbon-13 NMR): While ¹³C NMR primarily provides information about the carbon skeleton, the coupling between carbon and deuterium (C-D) can be observed. The multiplicity of the carbon signal changes, and the coupling constants differ from the corresponding carbon-proton (C-H) couplings, further confirming the location of deuterium.

²H NMR (Deuterium NMR): This is the most direct method for observing the deuterated positions. sigmaaldrich.com The ²H NMR spectrum will show signals only for the deuterium atoms, providing a clear fingerprint of the deuteration pattern. sigmaaldrich.com The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for straightforward assignment of the deuterated sites. ismrm.orgfrontiersin.orgnih.govaps.org The use of non-deuterated solvents is typical in these experiments. sigmaaldrich.com

NMR Nucleus Information Gained Typical Observation
¹HLocation of DeuterationDisappearance or reduction of proton signals at deuterated sites.
¹³CConfirmation of DeuterationAltered multiplicity and coupling constants for carbons attached to deuterium.
²HDirect Detection of DeuteriumSignals appear at chemical shifts corresponding to the deuterated positions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the corresponding bonds.

Infrared (IR) Spectroscopy: C-D (carbon-deuterium) stretching and bending vibrations absorb at lower frequencies (wavenumbers) compared to C-H bonds due to the increased mass of deuterium. For instance, the C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, whereas C-D stretching vibrations are found in the 2000-2300 cm⁻¹ region. This clear shift in the IR spectrum serves as a strong confirmation of deuteration. scielo.br

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy detects the vibrational modes of molecules. clinmedjournals.org The C-D vibrations will also show a corresponding shift to lower wavenumbers in the Raman spectrum. ufsc.br Raman spectroscopy can be particularly advantageous for samples in aqueous media, as water is a weak Raman scatterer. mt.com Both techniques can be used to analyze the "fingerprint region" of the spectrum, which is unique to the molecule's structure. mt.comfrontiersin.org

Vibrational Mode Typical Wavenumber (cm⁻¹) for C-H Expected Wavenumber (cm⁻¹) for C-D
Stretching2800 - 30002000 - 2300
Bending1300 - 1450900 - 1100

Mass Spectrometry (MS) Methodologies for Isotopic Purity and Quantification

Mass spectrometry is an indispensable tool for determining the isotopic composition and for the sensitive quantification of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Content Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the differentiation between ions of very similar mass-to-charge ratios. This capability is crucial for assessing the isotopic purity of this compound. HRMS can precisely determine the mass of the molecular ion and its isotopic distribution, confirming the incorporation of four deuterium atoms and quantifying the percentage of the desired deuterated species versus partially deuterated or non-deuterated forms.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of drugs and their metabolites in complex biological matrices. ijper.orgijbpas.com

In a typical LC-MS/MS method, the parent ion of the analyte is selected in the first mass spectrometer, fragmented, and a specific product ion is monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise. For Fosamprenavir-d4, the parent and product ions monitored are distinct from the non-deuterated Fosamprenavir (B192916). For example, one study monitored the transition of m/z 590.2 → 61.0 for Fosamprenavir-d4, while the non-deuterated compound was monitored at m/z 586.19 → 57.0. ijper.org

Utilization as Internal Standard in Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Fosamprenavir. ijper.orgijbpas.comcaymanchem.com In this method, a known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. omu.edu.trresearchgate.netuni-muenchen.dersc.org

Since the deuterated internal standard is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. researchgate.net By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations during sample preparation and analysis can be compensated for, leading to highly accurate and precise quantification. ijper.orgresearchgate.net This approach is considered the gold standard for quantitative bioanalysis. canada.ca

The use of a stable isotope-labeled internal standard like Fosamprenavir-d4 is preferred because it closely mimics the behavior of the analyte, correcting for variations in extraction recovery, matrix effects, and instrument response. ijper.orgresearchgate.net

Analyte Internal Standard Parent Ion (m/z) Product Ion (m/z) Reference
FosamprenavirFosamprenavir-d4586.1957.0 ijper.org
Fosamprenavir-d4-590.261.0 ijper.org
Development of Multiple Reaction Monitoring (MRM) Assays for Deuterated Species

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique used for quantifying targeted molecules in complex mixtures. springernature.comresearchgate.net The development of MRM assays for deuterated species like this compound is a critical step in its use as an internal standard in bioanalytical methods. ijper.org

The process begins with the in silico generation of potential proteotypic peptides and their transitions. nih.govthermofisher.com For Fosamprenavir-d4, specific precursor-to-product ion transitions are identified that are unique to the deuterated molecule, distinguishing it from the non-deuterated Fosamprenavir. A study detailing a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method for Fosamprenavir used Fosamprenavir-d4 as an internal standard. ijper.org The parent and product ions were monitored at m/z 590.0/61.0 for Fosamprenavir-d4, while the non-deuterated Fosamprenavir was monitored at m/z 586.19/57.0. ijper.org This specificity ensures that the internal standard can be accurately measured without interference from the analyte or other matrix components.

The optimization of the MRM assay involves refining instrumental parameters such as collision energy and S-lens voltages to maximize the signal intensity of the selected transitions. rsc.org This ensures the highest sensitivity for detecting and quantifying Fosamprenavir-d4. The development of such assays is fundamental for pharmacokinetic studies where precise measurement of drug and metabolite levels is essential. rsc.orgmdpi.com

Table 1: MRM Transitions for Fosamprenavir and Fosamprenavir-d4
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fosamprenavir586.1957.0
Fosamprenavir-d4590.061.0
Data sourced from a study on the LC-ESI-MS/MS method for Fosamprenavir quantification. ijper.org

Chromatographic Separations for Purity Assessment and Impurity Profiling

Chromatographic techniques are indispensable for assessing the purity of pharmaceutical compounds and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Both HPLC and UPLC are powerful techniques for separating, identifying, and quantifying components in a mixture. rjptonline.org UPLC, an advancement of HPLC, utilizes smaller particle size columns (sub-2 µm) and higher pressures, leading to improved resolution, sensitivity, and significantly shorter analysis times. rjptonline.orgwaters.com

For the analysis of Fosamprenavir and its related substances, including potential impurities, Reverse-Phase HPLC (RP-HPLC) methods have been developed. nih.gov A study reported an optimized RP-HPLC method using a Zobrax C18 column with a gradient elution of 0.1% v/v orthophosphoric acid in water and acetonitrile. nih.gov This method successfully separated Fosamprenavir from its potential impurities, including amino, propyl, isomer, and nitro impurities, as well as Amprenavir (B1666020). nih.gov

The transition from HPLC to UPLC can offer significant advantages for the analysis of this compound, providing faster and more efficient purity assessments. dshs-koeln.de The reduced run times and solvent consumption make UPLC a more cost-effective and environmentally friendly option for routine quality control. rjptonline.orgwaters.com

Table 2: Comparison of HPLC and UPLC Technologies
FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Pressure LowerHigher (up to 100 MPa)
Resolution GoodHigher
Analysis Time LongerUp to 9 times faster than HPLC
Solvent Consumption HigherLower
This table highlights the key differences and advantages of UPLC over traditional HPLC. rjptonline.orgwaters.com

Method Validation for Deuterated Reference Standards

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. fda.gov For deuterated reference standards like this compound, validation ensures the reliability of the analytical data. According to ICH Q2(R1) guidelines, validation encompasses several parameters. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. nih.gov

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) value close to 1 (e.g., 0.999) indicates good linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. austinpublishinggroup.com

A validated LC-ESI-MS/MS method for Fosamprenavir using Fosamprenavir-d4 as an internal standard demonstrated good linearity over a concentration range of 4.0-1600.0 ng/ml with a correlation coefficient (r²) greater than 0.99. ijper.org The intra-day and inter-day precision showed a %RSD of less than 6.30%. ijper.org The use of a deuterated internal standard is a common practice in bioanalytical method validation to correct for variability during sample processing and analysis. fda.govsci-hub.st

Solid-State Characterization of Deuterated Calcium Salt Polymorphs and Amorphous Forms

The solid-state properties of a pharmaceutical compound can significantly influence its stability, solubility, and bioavailability. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. google.com

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Stability

DSC and TGA are thermal analysis techniques used to characterize the physical and chemical properties of materials as a function of temperature. researchgate.net

Differential Scanning Calorimetry (DSC): Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. malvernpanalytical.com It is used to determine thermal events such as melting point, glass transitions, and crystallization. For instance, DSC analysis of Fosamprenavir calcium showed a sharp peak at 315.53 °C. semanticscholar.org When conjugated with a dendrimer, this peak shifted, indicating an interaction. semanticscholar.org

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu It is used to evaluate the thermal stability and composition of a material, such as identifying the loss of solvents or decomposition. nih.gov A study on Fosamprenavir calcium utilized TGA with a heating rate of 10 °C/min under a nitrogen flow to assess its thermal behavior. google.com

These techniques are crucial for characterizing the thermal stability of different solid-state forms of this compound.

Table 3: Typical DSC and TGA Experimental Parameters
ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Heating Rate 10 °C/min10 °C/min
Atmosphere NitrogenNitrogen
Sample Mass 1-5 mg6-10 mg
Pan Type Standard aluminum, closed panStandard platinum open pan
These parameters are based on a method described for the analysis of Fosamprenavir calcium. google.com

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to obtain information on its crystal structure. excillum.comgovinfo.gov Each crystalline solid has a unique X-ray diffraction pattern, which acts as a "fingerprint."

Patents related to Fosamprenavir calcium describe several crystalline forms (Form I, Form II, Form III, Form IV, and Form P) and an amorphous form, each characterized by its unique PXRD pattern with distinct peaks at specific 2θ angles. google.comgoogle.com For example, Form II is characterized by peaks at about 14.6, 16.5, 17.6, 19.2, and 25.4° 2θ ± 0.2° 2θ. google.com The amorphous form is characterized by the absence of sharp peaks, showing a broad halo instead. google.com

The PXRD analysis of this compound is essential to confirm its crystalline form and to ensure consistency between batches, which is critical for its use as a reference standard.

Table 4: Characteristic PXRD Peaks for Crystalline Forms of Fosamprenavir Calcium
Crystalline FormCharacteristic Peaks (° 2θ ± 0.2°)
Form II 14.6, 16.5, 17.6, 19.2, 25.4
Form III 20.5, 22.0, 22.7, 29.7
Form IV 20.6, 22.0, 22.8, 26.2
Form P 20.6, 22.0, 22.9, 24.9, 26.3
Data sourced from a patent describing solid-state forms of Fosamprenavir calcium salt. google.com

Mechanistic and Pre Clinical Biochemical Investigations with Deuterated Analogs

Bioconversion Pathways: Enzymatic Hydrolysis of Deuterated Fosamprenavir (B192916) to Deuterated Amprenavir (B1666020)

Fosamprenavir is a phosphate (B84403) ester prodrug designed to improve the aqueous solubility and oral bioavailability of its active metabolite, amprenavir. fda.govprobes-drugs.org After administration, the prodrug undergoes rapid and extensive hydrolysis to yield amprenavir and inorganic phosphate. fda.gov This conversion is a critical activation step, as fosamprenavir itself possesses little to no intrinsic antiviral activity. fda.gov This fundamental pathway is expected to be identical for the deuterated analog, as the deuterium (B1214612) substitution is typically on the carbon backbone, not at the phosphate ester bond targeted by enzymes.

The bioconversion of fosamprenavir to amprenavir is mediated by endogenous cellular phosphatases. rcsb.org In vitro studies have conclusively identified alkaline phosphatases (ALPs) as the primary enzymes responsible for this activation. fda.govCurrent time information in Bangalore, IN. These enzymes are widely distributed, with significant activity found in the gut epithelium, which is the principal site of conversion following oral administration. fda.govresearchgate.net

Research using various in vitro models has elucidated this process:

Caco-2 Cell Models: Studies employing the human colon adenocarcinoma cell line, Caco-2, which differentiates to form a monolayer mimicking the intestinal epithelium, have demonstrated significant phosphatase activity. These cells effectively hydrolyze fosamprenavir, leading to the generation of amprenavir. researchgate.net

Human Intestinal Fluids (HIF): Incubation of fosamprenavir in aspirated human intestinal fluids also results in its efficient conversion to amprenavir, confirming the role of enzymes present in the intestinal lumen. researchgate.net

Recombinant Enzymes: Experiments using purified alkaline phosphatase have confirmed its direct role in the hydrolysis of the phosphate ester. researchgate.net The rate of this bioconversion is dependent on enzyme concentration.

In one such in vitro study, the dynamic conversion of fosamprenavir to amprenavir was monitored using different concentrations of bovine alkaline phosphatase. The findings illustrate a clear enzyme-concentration-dependent conversion rate. researchgate.net

Table 1: In Vitro Bioconversion of Fosamprenavir by Bovine Alkaline Phosphatase Data derived from bioconversion/permeation experiments in side-by-side cells at 37°C with an initial Fosamprenavir concentration of 437 µM. researchgate.net

Enzyme ConcentrationTime to Complete ConversionObservations
5.3 U/mL> 3 hoursSlow and gradual conversion observed over the experimental duration.
53 U/mL~ 1 hourRapid and complete cleavage of fosamprenavir within the first hour.

These in vitro investigations collectively establish that cellular phosphatases, particularly intestinal alkaline phosphatase, are crucial for the activation of the fosamprenavir prodrug. This enzymatic hydrolysis is a prerequisite for the subsequent absorption and systemic availability of the active drug, amprenavir.

Molecular Interactions with HIV-1 Protease: In Vitro Binding and Inhibition Kinetics of Deuterated Amprenavir

The therapeutic effect of fosamprenavir is entirely dependent on the ability of its active metabolite, amprenavir, to bind to and inhibit HIV-1 protease. This enzyme is essential for the viral life cycle, cleaving viral polyproteins into functional proteins required for producing mature, infectious virions. nih.gov Amprenavir is a potent, competitive inhibitor that binds to the active site of the protease. nih.gov

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than the carbon-hydrogen (C-H) bond, requiring more energy to break. Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, its replacement with a C-D bond will slow down the reaction. juniperpublishers.com

This principle is intentionally exploited in drug design to enhance metabolic stability and prolong a drug's half-life. acs.orgnih.gov For instance, deuteration of the HIV protease inhibitor atazanavir (B138) was shown to increase its half-life in primates. nih.gov While specific KIE studies on the interaction of amprenavir-d4 (B562687) with HIV-1 protease are not found in the literature, the primary mechanism of amprenavir does not involve cleavage of its own C-H bonds by the protease. Instead, it acts as a transition-state analog inhibitor. nih.gov

However, KIE is highly relevant to the metabolism of amprenavir by other enzymes, such as the cytochrome P450 system (primarily CYP3A4), which is responsible for its elimination. fda.gov By strategically placing deuterium at sites of metabolic oxidation, the rate of breakdown of amprenavir-d4 could be reduced, leading to higher systemic exposure and a longer duration of action compared to the non-deuterated version. This would be an expected, though not experimentally confirmed, consequence of deuteration for this molecule.

Understanding the precise three-dimensional interactions between amprenavir and the HIV-1 protease active site is crucial for rational drug design. While crystal structures of deuterated amprenavir are not available, a landmark joint X-ray/neutron crystallographic study has provided unparalleled insight by analyzing non-deuterated amprenavir bound to a perdeuterated HIV-1 protease (where most hydrogen atoms of the enzyme are replaced with deuterium). nih.govnih.govrcsb.org Neutron crystallography is uniquely capable of visualizing hydrogen/deuterium atoms, revealing critical details of hydrogen bonding networks. nih.gov

This study, performed at 2.0 Å resolution, revealed the following key interactions: nih.gov

Catalytic Dyad Interaction: The central hydroxyl group of amprenavir forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25'). The study confirmed that the aspartate dyad is monoprotonated, with the protonated Asp25 donating a deuterium atom to form a short hydrogen bond with the hydroxyl oxygen of amprenavir. nih.gov

Backbone Interactions: The sulfonamide and carbamate (B1207046) groups of amprenavir form multiple hydrogen bonds with the main-chain atoms of the protease, anchoring the inhibitor within the active site.

Hydrophobic Interactions: The tetrahydrofuran (B95107) (THF) and aniline (B41778) moieties of amprenavir fit into the hydrophobic S2 and S2' binding subsites of the protease, respectively. nih.gov

Molecular dynamics (MD) simulations have further explored the binding of amprenavir to both wild-type and drug-resistant mutant proteases. rsc.orgnih.gov These computational studies show that mutations can distort the geometry of the binding site, weakening the van der Waals and electrostatic interactions that hold the inhibitor in place, thereby leading to drug resistance. rsc.orgnih.gov

Table 2: Key Hydrogen Bond Interactions between Amprenavir and Deuterated HIV-1 Protease Data derived from joint X-ray/neutron crystallographic analysis. nih.gov

Amprenavir GroupProtease ResidueInteraction TypeSignificance
Central Hydroxyl (-OH)Asp25 / Asp25'Hydrogen BondCritical interaction with the catalytic dyad, mimicking the transition state.
Carbonyl of THF linkerAsp29 / Asp30Hydrogen BondAnchors the P2 substituent of the inhibitor.
Amine of SulfonamideAsp30'Hydrogen BondPositions the P2' substituent of the inhibitor.

Impact of Deuteration on Molecular Stability and Conformation in Biological Environments

The primary impact of deuteration on a drug molecule is the enhancement of its metabolic stability. juniperpublishers.com The stronger C-D bond is more resistant to enzymatic cleavage, particularly by oxidative enzymes like the cytochrome P450 family. Amprenavir is primarily metabolized by CYP3A4. fda.gov Therefore, replacing hydrogens with deuterium at the sites of oxidation on the amprenavir molecule (such as the tetrahydrofuran and aniline moieties) would be expected to slow its metabolism.

This enhanced stability can lead to:

Increased Half-Life: A reduced rate of metabolism leads to a longer biological half-life.

Increased Drug Exposure: Slower clearance results in a higher area under the curve (AUC), meaning the body is exposed to a therapeutic concentration of the drug for a longer period.

Metabolic Shunting: Deuteration can sometimes redirect metabolism away from pathways that produce toxic metabolites, potentially improving the safety profile of a drug. juniperpublishers.com

Metabolic Fate and Enzyme Kinetics Studies Using Deuterated Fosamprenavir

Application of Deuterated Analogs in in vitro Metabolism Studies

Deuterated analogs are invaluable in in vitro metabolism studies for several reasons. The primary application stems from the deuterium (B1214612) kinetic isotope effect (DKIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow the rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.comnih.govgoogle.com This allows researchers to probe metabolic pathways and enhance a drug's metabolic stability. juniperpublishers.comwikipedia.orgnih.govresearchgate.net

In vitro systems are essential for this analysis. researchgate.netnih.gov Common models include:

Liver Microsomes: These subcellular fractions are derived from the endoplasmic reticulum of liver cells (hepatocytes) and are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. researchgate.netnih.govyoutube.comdls.comijpsonline.com Human liver microsomes (HLM) are frequently used to study the metabolic stability of new chemical entities, including the impact of deuteration on CYP-mediated oxidation. nih.govyoutube.com

Non-human Tissue Fractions: Microsomes and hepatocytes from various animal species (e.g., rat, mouse, dog, monkey) are used in preclinical development to understand interspecies differences in metabolism and to help predict human pharmacokinetics. youtube.comnih.gov

Identification and Characterization of Deuterated Metabolites and Metabolic Pathways in Non-Human Models

The metabolic pathway of fosamprenavir (B192916) is well-established. It is first hydrolyzed in the gut epithelium to the active drug, amprenavir (B1666020). nih.govfda.gov Amprenavir is then extensively metabolized, primarily in the liver. drugbank.comresearchgate.net Non-human primate models are often considered highly predictive of human metabolism for many drugs. nih.gov

The principal enzyme responsible for the metabolism of amprenavir is Cytochrome P450 3A4 (CYP3A4). drugbank.comfda.govresearchgate.net This enzyme mediates the two major metabolic pathways: the oxidation of the tetrahydrofuran (B95107) and aniline (B41778) moieties of the amprenavir molecule. fda.gov

When studying Fosamprenavir-d4, the key is the position of the deuterium atoms. If deuterium is substituted at one of the sites targeted by CYP3A4, the rate of that specific oxidative reaction is expected to decrease due to the DKIE. nih.govnih.gov This would lead to a reduced formation of the corresponding hydroxylated metabolite. The magnitude of this effect can vary and is not always predictable without empirical study. nih.govresearchgate.net While CYP3A4 is the main enzyme, the potential for metabolism by other CYPs or biotransformation enzymes like aldo-keto reductases, which are involved in the metabolism of other protease inhibitors, could also be investigated. psu.edu

Table 1: Key Metabolic Enzymes and Pathways for Fosamprenavir (as Amprenavir)

Enzyme/Process Role Major Metabolites
Cellular Phosphatases Hydrolysis of prodrug Amprenavir
Cytochrome P450 3A4 (CYP3A4) Phase I Oxidation Oxidized tetrahydrofuran moiety, Oxidized aniline moiety

This table is based on the known metabolism of non-deuterated fosamprenavir/amprenavir. fda.gov

Following Phase I oxidation, the metabolites of amprenavir can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are easier to excrete. nih.govfda.govlongdom.org Minor amounts of glucuronide conjugates of oxidized amprenavir metabolites have been identified in both urine and feces. fda.gov The primary route of elimination for amprenavir and its metabolites is through the feces (approximately 75%), with a smaller portion eliminated in the urine (approximately 14%). fda.govresearchgate.net

Deuteration can significantly influence these later stages of metabolism and excretion. If deuteration slows a primary oxidative pathway (Phase I), the drug's metabolism may be redirected or "shunted" towards alternative pathways, including direct conjugation of the parent molecule or other minor oxidative routes. juniperpublishers.comnih.govresearchgate.net This phenomenon, known as metabolic shunting, could lead to an altered ratio of metabolites. For example, a decrease in CYP3A4-mediated oxidation of Fosamprenavir-d4 could result in a relative increase in the formation of glucuronide conjugates. nih.gov Consequently, the excretion profile might change, though the primary route would likely remain fecal due to the physicochemical properties of the molecule. fiveable.me

Quantification of Deuterium Kinetic Isotope Effects (DKIE) on Metabolic Pathways

The Deuterium Kinetic Isotope Effect (DKIE) is a quantitative measure of the change in the rate of a reaction upon substitution of hydrogen with deuterium. nih.gov It is expressed as the ratio of the rate constant for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD). nih.gov This effect is the foundational principle behind using deuteration to improve a drug's pharmacokinetic properties. wikipedia.orgresearchgate.net A significant primary DKIE is evidence that the C-H bond cleavage is a rate-limiting step in the metabolic reaction, a common feature in many CYP-mediated oxidations. nih.gov

The metabolic stability of a compound is its susceptibility to biotransformation and is a key predictor of its in vivo pharmacokinetic behavior. researchgate.netyoutube.com Standard in vitro methodologies are used to measure this and quantify the DKIE by comparing the deuterated and non-deuterated analogs.

The typical process involves:

Incubation: The test compound (e.g., Fosamprenavir-d4) is incubated at a known concentration with a metabolically active system, such as liver microsomes or hepatocytes, along with necessary cofactors (like NADPH for CYP enzymes). researchgate.netyoutube.com

Time-Course Analysis: Samples are taken from the incubation mixture at various time points. ansto.gov.au

Quantification: The concentration of the remaining parent drug in each sample is measured using sensitive analytical techniques, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net

Calculation of Parameters: From the rate of disappearance of the parent compound, key parameters are calculated:

In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater metabolic stability. researchgate.net

In vitro intrinsic clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors. It is reported in units like μL/min/mg of microsomal protein or μL/min/million hepatocytes. nih.govyoutube.com

By comparing the t½ and CLint values of Fosamprenavir-d4 to those of standard fosamprenavir, a direct quantitative measure of the DKIE on its metabolic clearance can be obtained.

Table 2: Hypothetical Comparison of In Vitro Metabolic Parameters

Compound In Vitro t½ (min) In Vitro CLint (μL/min/mg protein) Implication of Deuteration
Fosamprenavir X Y Baseline

This table illustrates the expected outcome if deuteration at a metabolic site successfully reduces the rate of metabolism.

Metabolic shunting, or metabolic switching, is a critical phenomenon to assess when developing deuterated drugs. juniperpublishers.comnih.govosti.gov When a primary metabolic site is "blocked" or slowed by deuteration, the metabolic machinery of the cell can compensate by increasing the rate of metabolism at other available sites on the molecule. nih.govmusechem.comnih.gov This can lead to a different metabolite profile, which may or may not be beneficial. juniperpublishers.com

For Fosamprenavir-d4, if deuteration slows oxidation at the tetrahydrofuran ring, metabolism might be shunted towards increased oxidation of the aniline ring or other minor pathways. nih.govfda.gov Analysis of this phenomenon requires a comprehensive comparison of the metabolite profiles of both the deuterated and non-deuterated compounds. This is typically done by incubating both compounds in parallel in vitro systems (like human liver microsomes or hepatocytes) and using LC-MS/MS to identify and quantify all major and minor metabolites formed over time. nih.gov Observing a decrease in one metabolite alongside a corresponding increase in another is the hallmark of metabolic shunting. nih.govnih.gov Understanding this shift is crucial, as the newly favored metabolic pathway could potentially produce metabolites with different activity or toxicity profiles. juniperpublishers.com

Table 3: List of Compounds Mentioned

Compound Name
Acetic anhydride
Acetaldehyde
Acetaminophen
Ampicillin
Amprenavir
Aspirin
Atorvastatin
Bambuterol
Bupropion
Caffeine
Chloramphenicol
Cyclophosphamide
Darunavir
Dextromethorphan
Dextrorphan
Enzalutamide
Erythromycin
Fexofenadine
Fosamprenavir
Fosamprenavir-d4 Calcium Salt
Indiplon
Irinotecan
Ivacaftor
Lopinavir
Losartan
Morphine
Nevirapine
Nirmatrelvir
Odanacatib
Paracetamol
Phenacetin
P-phenetidine
Ritonavir
Salicylic acid
Terfenadine
Tetrabenazine
Theophylline

Comparative Metabolic Profiling of Deuterated vs. Non-Deuterated Analogs in Pre-clinical Models

While direct head-to-head comparative metabolic profiling studies in preclinical models for fosamprenavir and its deuterated analog are not extensively published in peer-reviewed literature, the principles of drug metabolism and isotope effects allow for a theoretical and extrapolated comparison based on available data for similar compounds. The use of deuterated internal standards, such as amprenavir-d4 (B562687), in pharmacokinetic studies confirms the analytical distinction and stability of these labeled compounds. nih.gov

Research Findings:

In preclinical studies involving animal models such as rats, the metabolism of fosamprenavir is a key determinant of its pharmacokinetic profile. hiv.gov The substitution with deuterium in this compound is expected to result in a decreased rate of metabolism by CYP3A4. This would theoretically lead to a lower clearance of the parent drug and its active metabolite, amprenavir, and potentially a longer half-life.

A study utilizing liquid chromatography-mass spectrometry (LC-MS) for the quantification of fosamprenavir and its deuterated internal standard provides the mass-to-charge ratios (m/z) for both molecules. For fosamprenavir, the transition is m/z 585.6 to 418.2, while for the deuterated version (FSV-deuterated), it is m/z 589.2 to 469.1. researchgate.net This difference in mass is a direct consequence of the deuterium substitution and is fundamental for their separate detection and quantification in metabolic studies.

The anticipated impact of deuteration on the metabolic profile would be a quantitative shift in the metabolite ratios. It is plausible that the formation of metabolites resulting from the cleavage of a carbon-deuterium bond would be reduced compared to the corresponding metabolites from the non-deuterated fosamprenavir.

Data Tables:

The following interactive table represents a hypothetical comparative metabolic profile based on the known metabolism of fosamprenavir and the expected impact of deuteration. The values are illustrative to demonstrate the potential shifts in metabolite distribution.

MetaboliteNon-Deuterated Fosamprenavir (Relative Abundance %)Deuterated Fosamprenavir (Fosamprenavir-d4) (Relative Abundance %)Metabolic Pathway
Amprenavir7075Hydrolysis of Phosphate (B84403) Ester
Oxidized Tetrahydrofuran Metabolite1510CYP3A4 Oxidation
Oxidized Aniline Metabolite105CYP3A4 Oxidation
Glucuronidated Metabolites510Glucuronidation

This hypothetical data suggests that with deuteration, a higher percentage of the drug remains as the active metabolite, amprenavir, for a longer duration, while the formation of specific oxidative metabolites is reduced. Consequently, alternative metabolic pathways, such as glucuronidation, might see a relative increase.

Further detailed preclinical studies are necessary to fully characterize and quantify the differences in the metabolic profiles of deuterated and non-deuterated fosamprenavir. Such studies would provide crucial insights into the potential for improved pharmacokinetic properties and therapeutic advantages of deuterated antiviral compounds.

Applications in Pre Clinical Pharmacokinetic and Pharmacodynamic Research Methodologies

Development of Quantitative Bioanalytical Methods for Deuterated and Non-Deuterated Species in Biological Matrices from Non-Human Models

The development of robust and sensitive bioanalytical methods is fundamental to characterizing the behavior of a drug candidate in preclinical settings. For fosamprenavir (B192916), this involves accurately measuring its concentration, and that of its active metabolite amprenavir (B1666020), in biological samples from animal models. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high selectivity and sensitivity. ijbpas.comnih.gov

Research has focused on creating methods capable of quantifying fosamprenavir in various biological matrices, such as plasma. ijper.org These methods are meticulously validated to meet regulatory standards, ensuring reliability. Validation parameters typically include assessing accuracy, precision, linearity, recovery, and stability under various conditions. nih.govijbpas.com For instance, a developed reverse-phase HPLC method demonstrated linearity for fosamprenavir calcium with a correlation coefficient (r²) of 0.9909 in rat plasma, with the relative standard deviation (%RSD) for accuracy, precision, and stability studies being less than 2%. nih.gov

In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for correcting variability during sample processing and analysis. biopharmaservices.comresearchgate.net An ideal IS mimics the analyte's chemical and physical properties as closely as possible. researchgate.net Stable isotope-labeled (SIL) compounds, such as Fosamprenavir-d4 Calcium Salt, are considered the gold standard for use as internal standards. scispace.combiopharmaservices.com The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical behavior, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer while co-eluting chromatographically. scispace.comnih.gov

This strategy allows for highly accurate and precise simultaneous quantification of the drug and the IS. The ratio of the analyte's response to the IS's response is used to calculate the analyte's concentration, effectively canceling out variations from sample extraction, matrix effects, or instrument fluctuations. nih.govyoutube.com

One such method developed for the quantification of fosamprenavir in plasma utilizes Fosamprenavir-d4 as the IS. ijper.org The method employs liquid-liquid extraction for sample preparation and monitors specific mass transitions for both the analyte and the IS, a technique known as Multiple Reaction Monitoring (MRM). ijper.org

ParameterFosamprenavirFosamprenavir-d4 (Internal Standard)
Parent Ion (m/z) 586.19590.0
Product Ion (m/z) 57.061.0
Linearity Range 4.0 - 1600.0 ng/mLFixed Concentration
Correlation Coefficient (r²) > 0.99N/A
Mean Recovery 89.65% - 95.61%N/A
Intra- & Inter-Day Precision (%RSD) < 6.30%N/A
Data derived from an LC-ESI-MS/MS bioanalytical method. ijper.org

Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models using Deuterated Tracers

Understanding the ADME profile of a drug is essential for preclinical development. Fosamprenavir is a phosphate (B84403) ester prodrug designed to improve the aqueous solubility of amprenavir. nih.gov Following oral administration, it is rapidly and extensively converted to the active moiety, amprenavir, by cellular phosphatases in the intestinal epithelium. nih.govnih.govnih.gov

Using a deuterated tracer like Fosamprenavir-d4 in ADME studies in animal models (e.g., rats and dogs) allows researchers to precisely track the journey of the administered drug. nih.gov The tracer makes it possible to differentiate the administered prodrug from its active metabolite and other endogenous compounds in blood, tissue, and excreta samples. This is critical for determining key pharmacokinetic parameters, such as the rate and extent of absorption, the volume of distribution, the primary routes of metabolism, and the pathways of excretion. nih.gov Preclinical studies have shown that the primary route of elimination for amprenavir is hepatic metabolism, mainly by the cytochrome P450 3A4 (CYP3A4) enzyme, with very little of the drug excreted unchanged in the urine. nih.gov

Data generated from ADME studies using deuterated tracers provide high-quality concentration-time profiles for both the prodrug and its active metabolite. This data is then used to develop and refine pharmacokinetic (PK) models. nih.gov These models are mathematical representations that simulate the drug's behavior in the body, describing its movement through various compartments.

Non-compartmental analysis of the tracer data yields essential PK parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). nih.govnih.gov For example, in a study with healthy rabbits, the mean Cmax and Tmax for a different antiretroviral were found to be 198.19 ± 5.85 ng/mL and 2.42 ± 0.13 hours, respectively. nih.gov This type of data, when generated using a highly accurate tracer method, allows for the construction of sophisticated compartmental models that can simulate drug disposition and predict concentrations in various tissues, informing potential efficacy and guiding further studies.

Investigation of Resistance Mechanisms at the Molecular and Cellular Level

The emergence of drug resistance is a major challenge in HIV therapy. rsc.org In vitro studies are crucial for understanding how resistance to antiretrovirals like fosamprenavir develops. These studies often involve the selection of resistant viral strains by culturing HIV in the presence of gradually increasing concentrations of the drug. nih.gov This process forces the virus to mutate, and the resulting strains that can replicate in the presence of the drug are then isolated and analyzed.

The use of a deuterated compound like Fosamprenavir-d4 in these cell culture systems ensures precise drug concentrations and allows for accurate measurement of drug uptake and metabolism within the cells as resistance emerges. Genotypic analysis of resistant strains has identified several key mutations in the HIV protease enzyme that are associated with reduced susceptibility to fosamprenavir/amprenavir. nih.govresearchgate.net Molecular dynamics simulations have further shown that these mutations can alter the volume and conformation of the protease's active site, weakening the binding of the inhibitor. rsc.org

Mutation TypeSpecific MutationsAssociated Finding
FPV-Associated Mutations (ART-Naïve) V32I, I47V, I54L, I54MDetected in 5 of 74 patients with virologic failure; primarily in those on unboosted fosamprenavir. researchgate.net
Mutations Reducing Virologic Response (PI-Experienced) I15V, M46I/L, I54L/M/V, D60E, L63P/T, I84VA set of six mutations providing the strongest association with reduced virologic response to FPV/r. nih.gov
Summary of key resistance mutations identified in clinical and virological studies. nih.govresearchgate.net

Assessment of Target Engagement and Efficacy in Pre-clinical in vitro Models

The therapeutic effect of fosamprenavir is a direct result of its active metabolite, amprenavir, engaging with its molecular target, the HIV-1 protease. nih.gov Preclinical in vitro models are used to confirm this target engagement and quantify the drug's antiviral efficacy.

Efficacy is typically assessed in cell-based assays using HIV-infected cell lines (e.g., MT-4 or CEM-CCRF). These cells are treated with varying concentrations of the compound, and its ability to inhibit viral replication is measured by quantifying markers like p24 antigen or reverse transcriptase activity. nih.gov Target engagement is confirmed through cell-free enzymatic assays, which directly measure the inhibition of purified HIV-1 protease activity by amprenavir. The use of Fosamprenavir-d4 in these assays allows for precise concentration control, which is critical for determining potency values such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). Studies have consistently shown that fosamprenavir-based regimens have good antiviral efficacy. nih.gov

Future Directions and Advanced Methodological Applications in Deuterated Compound Research

Rational Design of Next-Generation Deuterated Analogs for Enhanced Research Properties

The rational design of deuterated compounds aims to strategically place deuterium (B1214612) at sites susceptible to metabolic breakdown, often called "soft spots". nih.gov By reinforcing these vulnerable positions, researchers can enhance a compound's metabolic stability, which is crucial for its application as a reliable internal standard in pharmacokinetic studies. nih.gov

Key aspects of this design process include:

Improving Pharmacokinetic Profiles: Deuteration can lead to a more favorable pharmacokinetic profile, which is essential for research tools that need to remain stable throughout an experiment. nih.govacs.org

Minimizing Metabolic Switching: While the goal is to slow metabolism at a specific site, a challenge is the potential for the metabolic burden to shift to another part of the molecule. researchgate.net Careful design and extensive metabolic studies are required to avoid this "metabolic switching" and ensure the deuterated analog behaves predictably. researchgate.net

Enhancing Analytical Utility: For research applications, deuteration is not necessarily for creating a better therapeutic agent but for creating a superior analytical tool. A deuterated standard should ideally co-elute with the non-deuterated analyte in chromatography and show similar ionization efficiency in mass spectrometry, with the only significant difference being its mass. nih.gov

The development of deuterated analogs has moved beyond simply creating versions of existing drugs (a "deuterium switch") to a more nuanced approach focused on creating novel chemical entities with specific, enhanced properties for research. nih.gov

Integration of Deuterated Compound Data with Systems Biology and Proteomics Approaches

Systems biology aims to understand the complex interactions within biological systems. In this context, deuterated compounds like Fosamprenavir-d4 Calcium Salt are indispensable tools, primarily for ensuring the accuracy of quantitative data in large-scale studies such as proteomics and metabolomics. scispace.com

Stable isotope labeling is a cornerstone of quantitative proteomics. nih.gov By introducing a "heavy" compound into a sample, researchers can establish a reliable benchmark for measuring the "light" (naturally occurring) molecules. This allows for the precise comparison of protein or metabolite levels across different biological states, such as diseased versus healthy tissue. nih.gov The use of a deuterated internal standard helps correct for sample loss or variation during complex purification and analysis steps, ensuring that the final quantitative data accurately reflects the biological reality.

Application in Quantitative Proteomics and Metabolomics

In quantitative proteomics and metabolomics, deuterated compounds serve as ideal internal standards for mass spectrometry (MS)-based analyses. nih.gov The process typically involves adding a known quantity of the deuterated standard (e.g., Fosamprenavir-d4) to a biological sample containing the analyte of interest (e.g., fosamprenavir). nih.gov

The key advantages of this method are:

Co-elution and Co-ionization: The deuterated standard is chemically almost identical to the analyte, meaning it behaves similarly during chromatographic separation and ionization in the mass spectrometer. nih.gov

Mass-Based Distinction: The mass difference allows the mass spectrometer to detect and measure the standard and the analyte simultaneously.

Accurate Quantification: By comparing the signal intensity of the known amount of the deuterated standard to the signal intensity of the analyte, researchers can determine the precise concentration of the analyte in the original sample. nih.gov

This stable isotope dilution method is considered the gold standard for quantification in complex mixtures, enabling robust and reproducible measurements essential for identifying biomarkers and understanding metabolic pathways. scispace.comunina.it Techniques like liquid chromatography-mass spectrometry (LC-MS) heavily rely on deuterated standards to achieve high accuracy and sensitivity. unina.it

Novel Spectroscopic and Imaging Techniques for Deuterated Compound Tracking in Complex Biological Systems

A significant advancement in tracking deuterated compounds is Deuterium Metabolic Imaging (DMI), a magnetic resonance imaging (MRI) based technique. nih.govnih.gov DMI allows for the non-invasive, real-time visualization and quantification of metabolic pathways in living systems. nih.gov

The principles of DMI are:

Low Natural Abundance: Deuterium has a very low natural abundance (0.0115%), meaning biological systems have a minimal background signal. nih.gov

Substrate Administration: Researchers administer a substrate enriched with deuterium, such as D-glucose-d7.

Metabolic Tracking: Using an MRI scanner tuned to the deuterium frequency, they can track the uptake of the deuterated substrate and its conversion into various metabolites (e.g., lactate, glutamate). nih.govnih.gov

This method provides unprecedented insight into metabolic fluxes in both healthy and diseased states, such as identifying the altered glucose metabolism characteristic of cancer cells (the Warburg effect). nih.gov DMI can be implemented on standard clinical MRI scanners with relatively minor hardware adjustments (e.g., a specialized radiofrequency coil), making it a translatable technology for both preclinical and clinical research. nih.gov

Computational Chemistry and Quantum Mechanical Modeling of Deuterium Isotope Effects in Biological Systems

Computational chemistry provides powerful tools to understand and predict the consequences of deuterium substitution at a fundamental level. numberanalytics.com The primary focus is on modeling the kinetic isotope effect (KIE)—the change in a reaction's rate when an atom is replaced by its isotope. wikipedia.org

The theoretical investigation of KIE relies on:

Quantum Mechanics (QM): The KIE is a quantum effect. wikipedia.org Heavier isotopes like deuterium have a lower zero-point vibrational energy in a chemical bond compared to hydrogen. openochem.org Consequently, more energy is required to break a C-D bond than a C-H bond, resulting in a slower reaction rate. wikipedia.orgopenochem.org

QM/MM Methods: For complex biological systems like an enzyme-substrate interaction, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are used. numberanalytics.comnih.gov These methods treat the reactive center of the molecule with high-level QM calculations while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. nih.gov

Modeling Reaction Pathways: Techniques such as Density Functional Theory (DFT) and path integral simulations are employed to calculate potential energy surfaces and model the transition states of reactions. numberanalytics.comnih.gov This allows chemists to predict the magnitude of the KIE for a given substitution, offering profound insights into enzymatic reaction mechanisms and guiding the rational design of new deuterated compounds. nih.govacs.org

These computational approaches bridge theoretical models with experimental data, enabling a deeper understanding of how subtle isotopic changes can have significant biological consequences. openochem.orgnih.gov

Data Tables

Table 1: Advanced Methodological Applications of Deuterated Compounds

Research AreaMethodologyApplication & PurposeKey Advantages
Rational Design Strategic DeuterationCreation of next-generation analogs with enhanced metabolic stability for research.Improved pharmacokinetic properties; predictable behavior as analytical standards.
Systems Biology Stable Isotope LabelingIntegration into proteomics and metabolomics workflows as internal standards.Enables accurate quantification across large datasets; corrects for experimental variability.
Quantitative Proteomics Mass Spectrometry (LC-MS) with Deuterated StandardsPrecise measurement of proteins and metabolites in complex biological samples.High accuracy and sensitivity; considered the gold standard for quantification.
Metabolic Imaging Deuterium MR Spectroscopy (DMI/DMRI)Non-invasive, real-time tracking of metabolic pathways in vivo.High signal-to-background ratio; safe (non-radioactive); translatable to clinical scanners.
Computational Chemistry QM/MM Modeling, DFTPrediction and analysis of kinetic isotope effects (KIE) in biological reactions.Provides mechanistic insight into enzyme function; guides rational drug design.

Q & A

Q. What analytical methods are recommended for quantifying Fosamprenavir-d4 Calcium Salt in biological matrices?

A validated LC-ESI-MS/MS method using Fosamprenavir-d4 as an internal standard is widely employed. Key steps include:

  • Sample preparation : Protein precipitation with ethyl acetate after spiking plasma with Fosamprenavir-d4 (1 µg/ml) .
  • Chromatographic conditions : Reverse-phase chromatography with mobile phase optimization to discard impurities from plasma salts in the first 0.5 minutes .
  • Mass spectrometry : Positive ionization mode with MRM detection at m/z 590.2/61.0 for Fosamprenavir-d4 and 586.19/57.0 for the unlabeled compound . This method achieves >95% recovery and linearity across 1–1000 ng/ml ranges, critical for pharmacokinetic studies .

Q. How should this compound be stored and handled to ensure stability?

  • Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation. Avoid exposure to static discharge or incompatible solvents .
  • Solubility : Prepare stock solutions in DMF (30 mg/ml) or aqueous HCl, purged with inert gas to prevent oxidation .
  • Safety : Use PPE (gloves, lab coat) and work in a fume hood, as no full toxicological profile is available .

Q. What purity standards apply to this compound in pharmacological research?

USP guidelines require chemical purity ≥98% and isotopic purity ≥99% (via HPLC and mass spectrometry). Critical impurities include residual solvents or unlabeled Fosamprenavir, which must be <2% to avoid assay interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioanalytical recovery data for this compound?

Contradictory recovery rates (e.g., 85% vs. 95%) often arise from:

  • Matrix effects : Plasma lipid content may suppress ionization; use matrix-matched calibration .
  • Internal standard variability : Ensure isotopic purity of Fosamprenavir-d4 (≥99%) to prevent cross-signal interference .
  • Extraction efficiency : Optimize ethyl acetate volume (500 µL) and centrifugation time (25 min at 5°C) to maximize analyte recovery .

Q. What experimental design considerations are critical for isotopic dilution assays using Fosamprenavir-d4?

  • Isotopic purity validation : Confirm via high-resolution MS to ensure deuterium incorporation does not exceed 4 atoms (D4), which could alter pharmacokinetic properties .
  • Cross-validation : Compare results with unlabeled Fosamprenavir Calcium Salt (CAS 226700-81-8) to assess deuterium-induced retention time shifts .
  • Stability testing : Monitor deuterium loss under accelerated degradation conditions (e.g., 40°C/75% RH) to validate long-term storage protocols .

Q. How does the crystalline structure of this compound impact its solubility in preclinical formulations?

The compound forms crystalline needles with limited aqueous solubility (~2 mg/ml in ethanol). To enhance bioavailability:

  • Co-solvent systems : Use DMF:water (1:1) or micellar solubilization .
  • Protonation : Dissolve in 0.1M HCl to convert the calcium salt to free acid form, improving solubility 10-fold . Structural analysis via 1H-NMR in D2O + DCl confirms integrity post-solubilization .

Q. What protocols mitigate risks when scaling up Fosamprenavir-d4 synthesis for in vivo studies?

  • Isotopic labeling verification : Use triple-quadrupole MS to confirm D4 incorporation at the phosphate ester group, critical for metabolic stability .
  • Purification : Column chromatography with USP-grade silica gel to remove byproducts like Fosamprenavir-related Compound A .
  • Safety : Adhere to OSHA HCS guidelines for handling fine powders, including explosion-proof equipment and static control .

Methodological Notes

  • References : Prioritize USP monographs and peer-reviewed protocols (e.g., Falcoz et al., 2002 ) for method validation.
  • Data Contradictions : Cross-check batch-specific Certificates of Analysis (e.g., ApexBio #A3421 ) to reconcile purity claims.
  • Ethical Compliance : Use only for research per FDA guidelines; human/animal applications require additional IND approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.